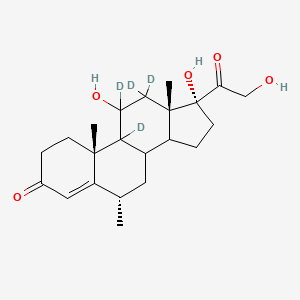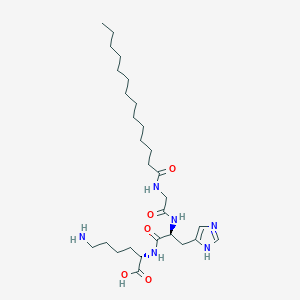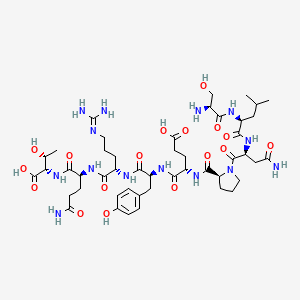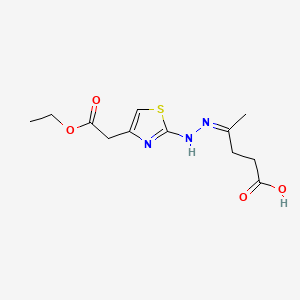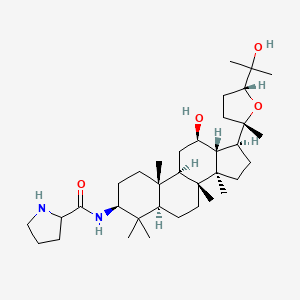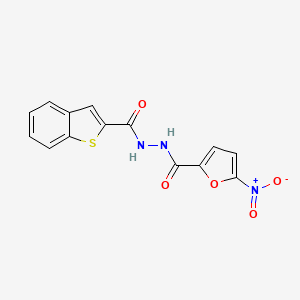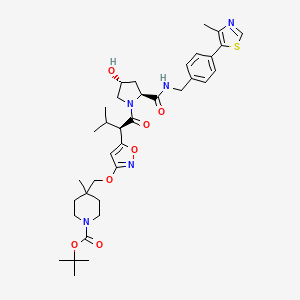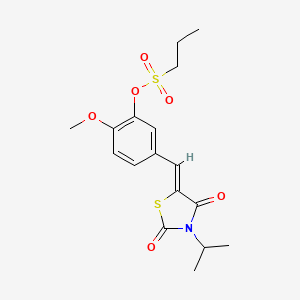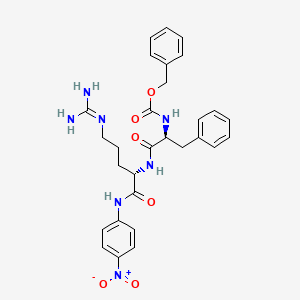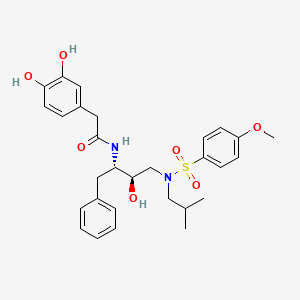
HIV-1 protease-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 protease-IN-13 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease enzyme. This enzyme is crucial for the maturation and replication of the virus, making it a significant target for antiretroviral therapy. By inhibiting HIV-1 protease, this compound prevents the virus from processing its polyprotein precursors into functional proteins, thereby hindering the production of infectious viral particles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route includes:
Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving amines and carboxylic acids.
Functional Group Modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the inhibitor. This may involve reactions such as sulfonylation, acylation, and alkylation.
Final Coupling and Purification: The final product is obtained by coupling the core structure with specific side chains, followed by purification using techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: HIV-1 protease-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions, such as nucleophilic substitution, are used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HIV-1 protease .
Wissenschaftliche Forschungsanwendungen
HIV-1 protease-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiretroviral therapies.
Medicine: Investigated for its potential use in treating HIV/AIDS by inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 protease activity.
Wirkmechanismus
HIV-1 protease-IN-13 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyprotein precursors into functional proteins, thereby inhibiting the maturation and replication of the virus. The molecular targets involved include the aspartic acid residues in the active site of the enzyme, which are crucial for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 protease-IN-13 is unique in its structural modifications, which enhance its binding affinity and specificity for the HIV-1 protease enzyme. Compared to other inhibitors, this compound may exhibit improved efficacy against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies .
Eigenschaften
Molekularformel |
C29H36N2O7S |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C29H36N2O7S/c1-20(2)18-31(39(36,37)24-12-10-23(38-3)11-13-24)19-28(34)25(15-21-7-5-4-6-8-21)30-29(35)17-22-9-14-26(32)27(33)16-22/h4-14,16,20,25,28,32-34H,15,17-19H2,1-3H3,(H,30,35)/t25-,28+/m0/s1 |
InChI-Schlüssel |
BDIVBXPMMCJMJP-LBNVMWSVSA-N |
Isomerische SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
